![molecular formula C19H18N2O B5620981 N-[4-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5620981.png)
N-[4-(dimethylamino)phenyl]-1-naphthamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-[4-(dimethylamino)phenyl]-1-naphthamide often involves organochalcogen chemistry. Panda et al. (1999) explored the synthesis of organochalcogen compounds incorporating the 8-(dimethylamino)-1-naphthyl group using ortholithiation methodology, leading to various derivatives with potential relevance to N-[4-(dimethylamino)phenyl]-1-naphthamide (Panda, Mugesh, Singh, & Butcher, 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[4-(dimethylamino)phenyl]-1-naphthamide has been extensively studied. Olivieri et al. (1989) investigated the tautomeric reactions and crystal structures of related compounds, providing insights into the structural dynamics of such molecules (Olivieri, Wilson, Paul, & Curtin, 1989).
Chemical Reactions and Properties
The chemical reactivity of N-[4-(dimethylamino)phenyl]-1-naphthamide-like compounds is diverse. Staab et al. (2000) reported on the synthesis, basicities, crystal structures, and electron donor properties of isomeric tetrakis(dimethylamino)naphthalenes, which could share similarities in reactivity with N-[4-(dimethylamino)phenyl]-1-naphthamide (Staab, Kirsch, Barth, Krieger, & Neugebauer, 2000).
Physical Properties Analysis
Research on compounds analogous to N-[4-(dimethylamino)phenyl]-1-naphthamide shows notable physical properties. Krasovitskii, Kovalev, and Shershukov (1974) synthesized derivatives with dimethylamino groups, noting their significant long-wave shift of absorption maxima and high photoluminescence quantum yield, indicating similar physical properties might be expected in N-[4-(dimethylamino)phenyl]-1-naphthamide (Krasovitskii, Kovalev, & Shershukov, 1974).
Chemical Properties Analysis
The chemical properties of similar compounds provide insights into N-[4-(dimethylamino)phenyl]-1-naphthamide. Jastrzebski et al. (1991) investigated the oxidative-addition reactions of molecular diiodine and dibromine to divalent organotin compounds, which could be relevant to understanding the chemical behavior of N-[4-(dimethylamino)phenyl]-1-naphthamide (Jastrzebski, Schaaf, Boersma, Koten, Wit, Wang, Heijdenrijk, & Stam, 1991).
properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-21(2)16-12-10-15(11-13-16)20-19(22)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBIXLTDXHSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide |
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